molecular formula C22H23N5O2S B2747618 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 852144-58-2

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2747618
CAS RN: 852144-58-2
M. Wt: 421.52
InChI Key: NASQHOFGPTXIDS-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A study synthesized a series of compounds related to the target chemical, showing inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. One of the derivatives was identified as a potent inhibitor, suggesting a new lead in antiviral agent development (Hamad et al., 2010).

Antimicrobial and Anti-inflammatory Applications

Another research synthesized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Anticancer Applications

Research focusing on the synthesis and evaluation of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents found that certain compounds exhibited high inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities. These findings suggest their potential use as anticancer agents with low toxicity (Abu‐Hashem et al., 2020).

Enzyme Inhibitory Activities

A study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide by conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 8g, in particular, demonstrated good activity against these enzymes, highlighting its potential as an enzyme inhibitor (Virk et al., 2018).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-15-6-5-7-16(12-15)24-20(28)14-30-22-26-25-21(27(22)10-11-29-2)18-13-23-19-9-4-3-8-17(18)19/h3-9,12-13,23H,10-11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASQHOFGPTXIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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